N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC16447007
Molecular Formula: C15H13N5O2S
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N5O2S |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C15H13N5O2S/c1-9(21)10-2-4-11(5-3-10)20-12(22)6-23-15-13-14(17-7-16-13)18-8-19-15/h2-5,7-8H,6H2,1H3,(H,20,22)(H,16,17,18,19) |
| Standard InChI Key | UMNYKFJCXYYPEV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Introduction
Synthesis
The synthesis of N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide involves multi-step organic reactions. The process typically starts with purine bases and phenolic derivatives, followed by the introduction of sulfur-containing groups. Key steps include:
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Starting Materials: Purine derivatives and acetophenone-based compounds.
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Reaction Conditions: Precise control of temperature and time is critical. For example:
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Refluxing for several hours.
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Cooling and crystallization to isolate the product.
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Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity.
The synthetic route may vary depending on desired yield optimization or specific functional group modifications.
Chemical Behavior
Reactivity:
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The compound can undergo oxidation or reduction reactions.
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Reaction conditions (e.g., acidic environments for oxidation or anhydrous conditions for reduction) significantly influence product formation.
Mechanism of Action:
N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide interacts with biological targets such as enzymes or receptors:
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It may inhibit enzyme activity by binding to active sites.
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Acts as an agonist or antagonist depending on the receptor context.
Biological Applications
Preliminary research suggests that this compound has potential therapeutic effects, particularly in inflammation and cancer treatment contexts:
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Signaling Pathways: It may modulate pathways involved in cell proliferation or immune responses.
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Enzyme Inhibition: Potential to act as an acetylcholinesterase inhibitor or urease inhibitor, based on structural analogs studied in similar compounds .
Table 2: Comparative Biological Activity (Based on Analogous Compounds)
| Activity | Observed Effect |
|---|---|
| Anti-inflammatory | Molecular docking studies suggest interaction with 5-lipoxygenase (5-LOX). |
| Anticancer | Structural features make it a candidate for apoptosis-inducing activity. |
Limitations and Future Research
While promising, further studies are needed to:
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Elucidate detailed pharmacokinetics and pharmacodynamics.
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Explore toxicity profiles through in vivo studies.
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Investigate structural modifications to enhance efficacy.
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